molecular formula C22H24N4O3S2 B2685168 4-butoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392292-28-3

4-butoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2685168
CAS RN: 392292-28-3
M. Wt: 456.58
InChI Key: SRGOOLMDNPTZQT-UHFFFAOYSA-N
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Description

4-butoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H24N4O3S2 and its molecular weight is 456.58. The purity is usually 95%.
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Scientific Research Applications

Nematocidal Activity

Research on novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups revealed significant nematocidal activities against Bursaphelenchus xylophilus, with specific compounds demonstrating better activity than commercial agents. These findings suggest the potential of thiadiazole derivatives in agricultural applications, particularly in pest control strategies (Liu et al., 2022).

Anti-Allergy Agents

Thiadiazolyl oxamic acid derivatives have been synthesized and tested for antiallergy activity, showcasing significant potency in inhibiting allergic reactions. This suggests the utility of thiadiazole compounds in developing new antiallergy medications, potentially offering more effective treatment options for allergy sufferers (Hargrave et al., 1983).

Antihypertensive Agents

Benzimidazole derivatives bearing acidic heterocycles, including thiadiazole rings, have shown promising angiotensin II receptor antagonistic activities. Such compounds could be explored further as potential antihypertensive drugs, offering new avenues for therapy in cardiovascular diseases (Kohara et al., 1996).

Molecular Rearrangements and Synthetic Methodologies

The photochemistry of 1,2,4-oxadiazoles in the presence of sulfur nucleophiles leading to the synthesis of 1,2,4-thiadiazoles highlights advanced synthetic methodologies for creating complex thiadiazole compounds. These processes are crucial for the development of new materials and pharmaceuticals (Vivona et al., 1997).

Antiulcer Agents

Imidazo[1,2-a]pyridines substituted at the 3-position with thiadiazole moieties have been synthesized and evaluated as antiulcer agents. Although not all compounds showed significant activity, the research provides a foundation for developing novel treatments for ulcerative conditions (Starrett et al., 1989).

properties

IUPAC Name

4-butoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S2/c1-3-4-12-29-18-10-8-16(9-11-18)20(28)24-21-25-26-22(31-21)30-14-19(27)23-17-7-5-6-15(2)13-17/h5-11,13H,3-4,12,14H2,1-2H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGOOLMDNPTZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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